molecular formula C23H21N5O2 B2439900 N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1904011-60-4

N-([2,3'-bipyridin]-3-ylmethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2439900
CAS RN: 1904011-60-4
M. Wt: 399.454
InChI Key: UKKCDJMAAGODQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where the compound is a product (what reactants are needed to produce it) .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. On the chemical side, properties such as reactivity, acidity or basicity, and types of reactions the compound can undergo are studied .

Mechanism of Action

Target of Action

The primary target of this compound is the phosphodiesterase (PDE) III isoenzyme . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is essential for various cellular processes, including the regulation of heart contractility .

Mode of Action

As a PDE-III inhibitor, the compound works by decreasing the hydrolysis of cAMP , leading to an increase in cAMP levels . This increase in cAMP improves cardiac function and peripheral vasodilation, which is particularly beneficial in conditions such as acute decompensated heart failure .

Biochemical Pathways

The compound’s action affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound prevents the breakdown of cAMP, leading to an increase in cAMP production . This increase in cAMP affects the heart’s contractile function and cardiac output, which are key components of the β-adrenergic signaling pathway .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. Dose adjustment may be required for patients with renal impairment .

Result of Action

The increase in cAMP levels resulting from the compound’s action leads to improved cardiac function and peripheral vasodilation . This can alleviate increased pressures on the heart, thus improving its pumping action . It also has the potential to increase the force of contraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the concentration of extractable myosmine, 2,3’-bipyridine, and cotinine decreased significantly after 19 months of aging . This suggests that the compound’s efficacy may decrease over time due to environmental factors

Safety and Hazards

Information on safety and hazards is typically found in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, and special hazards .

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-3-28-14-19(21(29)18-9-8-15(2)27-22(18)28)23(30)26-13-17-7-5-11-25-20(17)16-6-4-10-24-12-16/h4-12,14H,3,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKCDJMAAGODQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2,3'-bipyridine]-3-yl}methyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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